KCC009
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULUIQNANUWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Kcc009: a Dihydroisoxazole Based Transglutaminase 2 Inhibitor
Academic Development and Medicinal Chemistry Origins of KCC009
The academic development of this compound is rooted in a strategic approach to medicinal chemistry, aiming to create potent and specific inhibitors of transglutaminase enzymes. This involved a meticulous process of rational design and the analysis of precursor molecules, leading to the synthesis and optimization of its unique chemical structure.
Rational Design and Precursor Analysis (e.g., Acivicin Analogs)
The rational design of this compound was informed by the structure of the natural product Acivicin. Acivicin, also known as AT-125, is a glutamine analog and an inhibitor of gamma-glutamyltransferase (γ-GT) and other enzymes involved in amino acid metabolism. wikipedia.orgontosight.aiguidetopharmacology.orgnih.gov It is a fermentation product derived from Streptomyces sviceus. wikipedia.org Structurally, Acivicin features an isoxazole (B147169) ring with an alpha-amino group and a 3-chloro substituent, with its full chemical name being (2S)-Amino[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]ethanoic acid. wikipedia.orgontosight.ai
This compound's design specifically integrated the 3-halo-4,5-dihydroisoxazole structure, characteristic of Acivicin, with an aromatic side chain and an N-terminal carbamoyl (B1232498) group. researchgate.net A key modification in the development of this compound was the replacement of the chloride atom found in Acivicin with a bromide atom, leading to the compound's final structure. researchgate.net This strategic modification aimed to enhance its inhibitory properties against TG2.
Chemical Synthesis Methodologies and Structural Derivation
The synthesis of dihydroisoxazole-based inhibitors, including this compound, has been achieved through established chemical methodologies. This compound is chemically identified as benzyl (B1604629) ((S)-1-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate. acs.org
This compound incorporates a 3-bromo-4,5-dihydroisoxazole (B8742708) moiety, which functions as a weakly electrophilic "warhead." nih.govacs.orgnih.gov This core structure is covalently linked to a natural or unnatural amino acid via a peptide bond. nih.gov Following this, a hydrophobic, aromatic moiety is typically appended, which is crucial for increasing the binding specificity to the TG2 active site. nih.gov The dihydroisoxazole (B8533529) ring, specifically at the C-5 carbon, exhibits asymmetry, and studies have shown that only the (S)-enantiomer is effective in irreversibly inhibiting the enzyme. nih.gov
Synthetic efforts for dihydroisoxazole inhibitors have employed two primary routes. acs.org A traditional approach involved introducing the desired carbamate (B1207046) portion of the inhibitor as a nitrophenyl carbonate precursor into an amino acid methyl ester. This was followed by saponification to yield an acid, and then amide coupling of the dihydroisoxazole moiety to furnish the final inhibitor. acs.org
Optimization strategies have focused on enhancing both potency and isoform selectivity. For instance, investigations into hydroxyl-substituted analog series revealed that a p-hydroxy substituent was optimal for potent TG2 inhibition with modest specificity against TG1. acs.org Further, transitioning from a parent phenyl ring to heteroaromatic structures, such as a nicotinamido-derivative, led to a significant increase in both potency and specificity. acs.org The proline-containing inhibitor ERW1041E served as a starting point for further optimization, with the hypothesis that its conformational preorganization could confer specificity, while an aromatic side chain would boost potency. acs.org Methods for synthesizing enantiopure dihydroisoxazole moieties have also been developed to produce compounds with precise stereochemistry, with studies indicating that the (R) enantiomer might provide greater activity against cancer cells in some contexts compared to the (S) enantiomer for specific dihydroisoxazole moieties. google.com
Molecular and Cellular Mechanisms of Action of this compound
This compound exerts its biological effects primarily through its inhibitory action on Transglutaminase 2.
Inhibition of Transglutaminase 2 Catalytic Activity
This compound functions as an irreversible inhibitor of Transglutaminase 2 (TG2). nih.govresearchgate.netaai.orgresearchgate.net TG2 is a calcium-dependent enzyme that catalyzes post-translational modifications of proteins, primarily through the formation of ε-(γ-glutamyl)-lysine isopeptide bonds, leading to protein cross-linking (transamidation). nih.govmdpi.comaacrjournals.org
The mechanism of inhibition involves the covalent interaction of this compound with the active site cysteine residue (Cys277) of TG2. nih.govresearchgate.netaai.orgbiomedicinej.com The dihydroisoxazole "warhead" of this compound reacts with the nucleophilic thiol group of this cysteine, leading to the displacement of the halide atom (bromide) and the formation of a stable imino thioether. nih.gov This covalent bond formation effectively inactivates the enzyme. nih.govacs.orgnih.govbiomedicinej.com
Studies have demonstrated that this compound induces an "open" conformation of TG2, which makes the active site readily accessible. aai.org This conformational change is critical for its inhibitory action. This compound has been widely utilized as a biochemical tool to investigate the physiological roles of TG2 and its involvement in various human diseases. acs.org
Detailed research findings highlight this compound's impact on TG2-mediated processes:
Disruption of Fibronectin Assembly: this compound has been shown to disrupt the organization of fibronectin strands in the extracellular matrix (ECM) and inhibit TG2-mediated fibronectin remodeling both in vitro and in vivo. researchgate.netresearchgate.netaacrjournals.org This disruption is associated with a loss of staining for focal adhesion kinase (FAK), α5β1 integrin, and TG2 at the cell membrane, indicating a disruption of focal adhesion complexes. aacrjournals.org
Chemosensitization: Treatment with this compound has been found to promote cell death and enhance sensitivity to chemotherapy in various cancer cell lines, including glioblastoma, lung cancer, and melanoma cells. nih.govgoogle.comresearchgate.netresearchgate.netaacrjournals.org For instance, in glioblastoma cells, this compound treatment led to decreased levels of the pro-survival protein phosphorylated Akt and increased levels of the pro-apoptotic protein Bim, thereby promoting apoptosis. aacrjournals.org In mouse models of glioblastoma, combination therapy with this compound and chemotherapeutic agents like BCNU significantly reduced tumor size and increased apoptosis. aacrjournals.org
Attenuation of Vascular Calcification: In preclinical models of warfarin-induced elastocalcinosis, this compound treatment completely blocked arterial calcification, demonstrating its therapeutic efficacy in inhibiting TG2-mediated processes in vascular smooth muscle. ahajournals.orgahajournals.org
Tissue-Specific Inhibition: this compound has been used to assess the contribution of TG2 to total transamidase activity in different tissues. For example, it dramatically decreased total transamidating activity in wild-type sternum, suggesting TG2 is a major active enzyme in this tissue. nih.gov In kidney tissue, this compound inhibition showed that TG2 contributed to approximately 44% of the transamidase activity. nih.gov
Despite its potent inhibitory effects, some studies have noted that this compound might have modest potency or relative instability of its reactive dihydroisoxazole moiety under certain cellular conditions compared to other inhibitors. acs.orgresearchgate.netkuleuven.be However, its utility as a research tool for studying TG2 biology and its role in disease pathogenesis remains widely recognized. acs.org
Interaction with Active Site Cysteine Residues of TG2
The enzymatic activity of TG2 relies on a critical active site cysteine residue, specifically Cys277 researchgate.netnih.govaai.orgresearchgate.net. This compound, as a dihydroisoxazole derivative, is designed to covalently modify this nucleophilic cysteine thiol group plos.orgnih.gov. Upon binding, this compound irreversibly inactivates TG2 and induces a conformational change, trapping the enzyme in an open, extended state researchgate.netaai.org. This open conformation is distinct from the closed conformation often associated with GTP/GDP binding, which typically inhibits the transamidation activity of TG2 aai.org.
Irreversible Binding Characteristics to TG2
This compound is characterized by its irreversible and highly specific binding to TG2 aacrjournals.orglongdom.orgnih.gov. This irreversible nature stems from the formation of stable covalent bonds with the active site cysteine plos.org. Research has demonstrated the remarkable selectivity of this compound for human TG2, exhibiting a high inhibition constant (k_inh/K_I > 2,000 min⁻¹ (mol/L)⁻¹) aacrjournals.org. Crucially, this compound shows minimal reactivity towards physiological thiols such as glutathione, with a rate constant (k) of less than 1 min⁻¹ (mol/L)⁻¹, highlighting its specificity and potential for targeted therapeutic intervention aacrjournals.org.
Table 1: Specificity of this compound Binding
| Target | Inhibition Rate (k_inh/K_I) [min⁻¹ (mol/L)⁻¹] | Reactivity (k) [min⁻¹ (mol/L)⁻¹] |
| Human Transglutaminase 2 (TG2) | > 2,000 | N/A |
| Physiological Thiols (e.g., Glutathione) | N/A | < 1 |
Modulation of Extracellular Matrix (ECM) Dynamics
Transglutaminase 2 plays a significant role in the organization and remodeling of the extracellular matrix (ECM), a complex network of proteins and carbohydrates that provides structural and biochemical support to surrounding cells longdom.orgnih.govproquest.comunideb.hu. This compound's inhibitory action on TG2 has profound effects on ECM dynamics, particularly concerning fibronectin assembly and cell adhesion.
Disruption of Fibronectin Assembly in ECM
This compound effectively disrupts the assembly of fibronectin, a key component of the ECM researchgate.netnih.govproquest.comnih.govcaymanchem.commdpi.complos.orgmdpi.com. Studies have shown that TG2 activity is elevated in various pathological conditions, such as glioblastomas, where fibronectin is observed to co-localize with TG2 in the ECM researchgate.netnih.govproquest.comnih.gov. Downregulation of TG2 expression, for instance, in U87MG glioblastoma cells, leads to a decrease in fibronectin assembly researchgate.netnih.govnih.gov. Treatment with this compound has been demonstrated to block the remodeling of fibronectin in the ECM in glioblastomas, both in in vitro and in vivo models researchgate.netnih.govnih.gov. This interference extends to both the binding of TG2 to fibronectin and the TG2-catalyzed crosslinking of fibronectin nih.gov. The disruption of fibronectin assembly by this compound is a critical mechanism associated with enhanced cell death and increased sensitivity to chemotherapy and radiation in various cancer models researchgate.netnih.govnih.govcaymanchem.commdpi.com.
Table 2: Impact of this compound on Fibronectin Assembly
| Cell Type/Model | Treatment | Effect on Fibronectin Assembly/Remodeling | Associated Outcome | Source |
| U87MG Glioblastoma cells | This compound (1 mM) | Blocked remodeling | Increased sensitivity to chemotherapy, apoptosis researchgate.netproquest.comnih.govcaymanchem.com | researchgate.netproquest.comnih.govcaymanchem.com |
| Orthotopic Glioblastomas (mice) | This compound (50 mg/kg) + Chemotherapy | Blocked remodeling | Sensitized tumors, increased apoptosis, prolonged survival researchgate.netproquest.comnih.govcaymanchem.com | researchgate.netproquest.comnih.govcaymanchem.com |
| Meningioma cells/explants | This compound | Decreased disposition and assembly | Enhanced cell death, increased radiation sensitivity nih.gov | nih.gov |
| Astrocytes | This compound (0.5 mM) | Reduced fibronectin incorporation | Reduced cell adhesion researchgate.netplos.org | researchgate.netplos.org |
Impact on Focal Adhesion Complexes and Integrin Interactions
TG2 is known to interact with fibronectin and integrins, facilitating cell adhesion plos.orgwikipedia.org. It has been suggested that TG2 functions as a fibronectin co-receptor, mediating cell adhesion and migration when complexed with integrins on the cell surface aai.org. This compound treatment has been shown to significantly reduce the adhesion of cells and disrupt the formation of vinculin-positive focal adhesions in astrocytes plos.org. Focal adhesions are large, dynamic protein complexes that serve as mechanical linkages between the intracellular actin cytoskeleton and the ECM, and also act as biochemical signaling hubs wikipedia.orgimrpress.com. These complexes involve various structural and signaling proteins, including integrins, talin, vinculin, and paxillin, which are crucial for cell spreading, migration, and cell-ECM adhesion wikipedia.orgimrpress.commdpi.com. The disruption of these complexes by this compound underscores its role in modulating cell-matrix interactions.
Downstream Intracellular Signaling Pathway Modulation
Beyond its direct effects on TG2 enzymatic activity and ECM dynamics, this compound also influences intracellular signaling pathways crucial for cell survival and proliferation.
Regulation of PI3K/Akt Survival Pathway Components
Treatment with this compound has been observed to lead to a marked decrease in the levels of phosphorylated Akt, a key prosurvival protein, and its downstream targets in glioblastoma cells aacrjournals.orgnih.govmdpi.com. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pathway involved in cell growth, proliferation, survival, and resistance to various therapies in cancer wikipedia.org. Inhibition of TG2 by this compound promotes cell death and enhances sensitivity to chemotherapy, a process directly linked to the observed reduction in phosphorylated Akt levels aacrjournals.orgmdpi.com. This suggests that this compound's ability to interfere with TG2's pro-survival signals contributes to its observed biological effects.
Alterations in Bcl-2 Family Proteins and Caspase Activation
This compound influences the balance of Bcl-2 family proteins and promotes caspase activation, key events in the apoptotic pathway nih.gov. Studies investigating the effects of this compound in combination with irradiation (IR) in human lung adenocarcinoma cells (H1299/WT-p53 and H1299/M175H-p53) have revealed significant molecular changes. In H1299/WT-p53 cells, this compound + IR led to an increase in the expression of the pro-apoptotic protein Bax and phosphorylated caspase-3 (p-caspase-3), concurrently with a decrease in the anti-apoptotic protein Bcl-2 nih.gov. Similarly, in H1299/M175H-p53 cells, this compound + IR induced the phosphorylation of caspase-3 and reduced Bcl-2 expression nih.gov. Furthermore, this compound + IR resulted in an elevated cytoplasmic level of cytochrome c in H1299/M175H-p53 cells, a crucial factor in initiating the intrinsic apoptotic pathway nih.gov. Beyond lung cancer models, this compound, along with KCA075, has been shown to markedly reduce the levels of phosphorylated Akt, a pro-survival protein, and its downstream targets in cultured mouse glioblastoma cells, while simultaneously upregulating the pro-apoptotic protein Bim nih.gov. The ratio of Bcl-2 to Bax is considered a critical determinant of cellular resistance to apoptosis nih.gov.
Table 1: Influence of this compound + IR on Bcl-2 Family Proteins and Caspase Activation in Lung Adenocarcinoma Cells nih.gov
| Protein/Molecule | H1299/WT-p53 Cells (this compound + IR) | H1299/M175H-p53 Cells (this compound + IR) |
| Bax | Increased expression | Not specified |
| p-caspase-3 | Increased expression | Increased phosphorylation |
| Bcl-2 | Decreased expression | Decreased expression |
| Cytochrome c | Not specified | Increased cytoplasmic level |
Influence on p53 Pathway and DNA Damage Response
Transglutaminase 2 (TG2) expression is intrinsically linked to DNA damage repair and apoptosis, often operating through the p53 pathway nih.gov. This compound plays a role in modulating this pathway. In H1299/WT-p53 cells, this compound combined with irradiation (IR) was observed to increase p53 expression and the expression of p21, a known target of p53 involved in cell cycle regulation nih.gov. Notably, this increase in p53 expression was not observed in H1299/M175H-p53 cells, indicating a p53-dependent mechanism in wild-type cells nih.gov. This compound also reduces the radiation-induced upregulation of TGM2, the gene responsible for encoding TG2, in both wild-type and p53-mutant H1299 cells caymanchem.com. The p53 protein, often referred to as the "guardian of the genome," is a nuclear transcription factor that orchestrates the expression of various genes involved in cell cycle arrest, DNA repair, and apoptosis in response to genotoxic or cellular stress thermofisher.commdpi.commdpi.com. When DNA damage occurs, p53 is activated, leading to its stabilization and enhanced function as a transcription factor, thereby preventing the proliferation of damaged cells and maintaining genomic integrity mdpi.com.
Preclinical Pharmacological Investigations of this compound
Preclinical studies have extensively investigated the pharmacological effects of this compound, particularly its in vitro cellular responses in various cancer models.
In Vitro Cellular Responses to this compound
Induction of Apoptosis in Various Cancer Cell Lines (e.g., Glioblastoma, Lung Adenocarcinoma)
This compound has demonstrated significant capabilities in inducing apoptosis across a range of cancer cell lines. In lung adenocarcinoma cells, specifically H1299/WT-p53 and H1299/M175H-p53, pretreatment with this compound (3.91 µM for 24 hours) combined with irradiation (6 Gy) significantly increased apoptotic responses. Apoptosis rates in H1299/WT-p53 cells rose from 17.0±1.1% to 29.1±2.3%, and in H1299/M175H-p53 cells, they increased from 13.1±2.3% to 25.0±2.4% when compared to cells receiving IR treatment alone nih.gov.
In glioblastoma cell lines, this compound also proved effective in inducing apoptosis. Treatment with this compound, or other specific small-molecule TG2 inhibitors like KCA075, resulted in the induction of apoptosis in glioblastoma cells aacrjournals.org. For instance, in U138 glioblastoma cells treated with this compound for 24 hours, the incidence of apoptosis increased from 2% in control groups to 28% aacrjournals.org. In U87 glioblastoma cells, treatment with this compound at a concentration of 1.0 mmol/L led to a substantial 74% incidence of apoptosis aacrjournals.org. Beyond direct apoptosis induction, this compound has been shown to sensitize glioblastoma cells to chemotherapy nih.gov. In an orthotopic mouse model of DBT-FG glioblastoma, this compound treatment sensitized tumors to N,N'-bis(2-chloroethyl)-N-nitrosourea (carmustine) chemotherapy, leading to increased apoptosis and prolonged survival caymanchem.comresearchgate.net.
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines aacrjournals.orgnih.gov
| Cell Line | This compound Concentration/Treatment | Apoptosis Induction (Change/Result) |
| H1299/WT-p53 (Lung Adenocarcinoma) | 3.91 µM this compound + 6 Gy IR | Increased from 17.0±1.1% to 29.1±2.3% |
| H1299/M175H-p53 (Lung Adenocarcinoma) | 3.91 µM this compound + 6 Gy IR | Increased from 13.1±2.3% to 25.0±2.4% |
| U138 (Glioblastoma) | This compound (24 hours) | Increased from 2% to 28% |
| U87 (Glioblastoma) | 1.0 mmol/L this compound | 74% apoptosis |
Perturbations in Cell Cycle Progression (e.g., G0/G1 and G2/M Arrest)
This compound has been observed to induce cell cycle arrest in cancer cells, thereby impeding their proliferation. In lung adenocarcinoma cells, pretreatment with this compound (3.91 µM for 24 hours) combined with irradiation (6 Gy) resulted in distinct cell cycle perturbations depending on the p53 status. In H1299/WT-p53 cells, this combination induced G0/G1 arrest caymanchem.comnih.gov. Conversely, in H1299/M175H-p53 cells, the same treatment led to G2/M arrest caymanchem.comnih.gov. These effects are mediated by changes in cell cycle regulatory proteins. In H1299/WT-p53 cells, this compound increased the expression of p21, a cyclin-dependent kinase inhibitor, and decreased the expression of CyclinD nih.gov. In H1299/M175H-p53 cells, this compound decreased the expression of CyclinB, which promotes cells through G2/M into mitosis nih.gov.
Table 3: Cell Cycle Arrest Induced by this compound + IR in Lung Adenocarcinoma Cells caymanchem.comnih.gov
| Cell Line | This compound Treatment (3.91 µM for 24h + 6 Gy IR) | Cell Cycle Arrest Phase | Associated Protein Changes (this compound + IR) |
| H1299/WT-p53 | Yes | G0/G1 Arrest | Increased p21, Decreased CyclinD |
| H1299/M175H-p53 | Yes | G2/M Arrest | Decreased CyclinB |
Impairment of Cellular Motility and Invasion Capabilities
This compound demonstrates the ability to impair cellular motility and invasion, primarily through its action on fibronectin remodeling in the extracellular matrix (ECM). Transglutaminase 2 (TG2) plays a crucial role in cell adhesion, motility, and invasion, often by interacting with fibronectin researchgate.netmdpi.comiiarjournals.org. This compound effectively blocks TG2-mediated fibronectin remodeling in both in vitro and in vivo settings researchgate.netmdpi.com. Specifically, this compound inhibits fibronectin remodeling in U87MG glioblastoma cells when used at a concentration of 1 mM caymanchem.com. The disruption of fibronectin assembly in the extracellular matrix by this compound suggests a novel therapeutic strategy to enhance the sensitivity of glioblastomas to chemotherapy, targeting not only the tumor mass but also invading glioblastoma cells researchgate.net. TG2 expression has also been correlated with increased invasion and migration in lung cancer cells nih.gov.
In Vivo Studies Utilizing this compound in Animal Models
This compound has been extensively investigated in various animal models, demonstrating its therapeutic potential through its TG2 inhibitory properties in diverse pathological conditions.
Radiosensitization Effects in Lung Adenocarcinoma Xenografts
This compound has shown significant radiosensitization effects in human lung adenocarcinoma cells, specifically in both wild-type p53 (H1299/WT-p53) and p53-mutant (H1299/M175H-p53) cell lines nih.govguidetopharmacology.org. Studies have demonstrated that this compound reduces radiation-induced increases in the expression of TGM2, the gene encoding TG2 flybase.org. Furthermore, this compound enhances the sensitivity of these cells to radiation and induces cell cycle arrest, specifically at the G0/G1 phase in H1299/WT cells and the G2/M phase in H1299/M175H-p53 cells flybase.orgnih.govguidetopharmacology.org. This leads to increased apoptosis in both cell lines nih.govguidetopharmacology.org.
The mechanisms underlying these radiosensitization effects include a decrease in TG2 expression and an increase in p53 expression in H1299/WT cells. This compound also modulates the expression of key proteins involved in cell cycle regulation and apoptosis, such as p21, Bax, phosphorylated caspase-3, Bcl-2, and CyclinD/B nih.govguidetopharmacology.org. Clonogenic survival analysis and MTT assays were utilized to determine cell viability and radiosensitization. Cells were pretreated with 3.91 µM this compound for 24 hours before being irradiated with doses ranging from 0 to 10 Gy nih.gov.
Table 1: Radiosensitization Effects of this compound in Lung Adenocarcinoma Cells
| Cell Line (p53 Status) | This compound Concentration | Pretreatment Duration | Radiation Dose Range | Observed Effect | Key Molecular Changes |
| H1299/WT-p53 | 3.91 µM | 24 hours | 0-10 Gy | Radiosensitization, G0/G1 arrest, increased apoptosis | Decreased TG2 expression, increased p53, p21, Bax, p-caspase-3; decreased Bcl-2, CyclinD |
| H1299/M175H-p53 | 3.91 µM | 24 hours | 0-10 Gy | Radiosensitization, G2/M arrest, increased apoptosis | Decreased TG2 expression, increased p-caspase-3; decreased Bcl-2, CyclinB |
Chemosensitization in Orthotopic Glioblastoma Models
This compound has demonstrated efficacy in sensitizing orthotopic glioblastomas to chemotherapy medkoo.comwikipedia.orgflybase.orgmims.comresearchgate.net. A primary mechanism of action involves the disruption of fibronectin assembly in the extracellular matrix of glioblastoma cells medkoo.comwikipedia.orgflybase.orgmims.com. In mouse models harboring orthotopic glioblastomas (DBT-FG), treatment with this compound significantly enhanced the sensitivity of tumors to N,N'-bis(2-chloroethyl)-N-nitrosourea (carmustine) chemotherapy medkoo.comwikipedia.orgflybase.orgmims.com.
The therapeutic benefits observed included reduced tumor bioluminescence, increased apoptosis within tumor cells, and prolonged survival of the treated mice medkoo.comwikipedia.orgflybase.org. This compound was administered at a dose of 50 mg/kg in combination with carmustine (B1668450) flybase.org. Mechanistically, this compound was found to decrease the phosphorylation of the pro-survival protein Akt and upregulate the pro-apoptotic protein Bim in cultured mouse glioblastoma cells, contributing to enhanced cell apoptosis researchgate.net.
Table 2: Chemosensitization Effects of this compound in Orthotopic Glioblastoma Models
| Animal Model | Tumor Type | This compound Dose | Co-administered Chemotherapy | Observed Outcomes | Key Molecular Changes |
| Mice (DBT-FG) | Orthotopic Glioblastoma | 50 mg/kg | Carmustine | Reduced bioluminescence, increased apoptosis, prolonged survival | Disruption of fibronectin assembly, decreased Akt phosphorylation, upregulated Bim |
Attenuation of Injury-Induced Organ Hypertrophy (e.g., Liver)
This compound has been investigated for its role in attenuating injury-induced organ hypertrophy, particularly in the liver. In a mouse model of liver injury induced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC), this compound effectively decreased DDC-induced liver enlargement medkoo.comnih.govnih.gov. This effect was attributed to this compound influencing hepatocyte cell size rather than directly affecting cell proliferation nih.govnih.gov.
Table 3: Attenuation of Liver Hypertrophy by this compound
| Animal Model | Inducer of Liver Injury | This compound Effect on Liver | Mechanism | TG2 Activity Inhibition (Liver) |
| Mouse Model | 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) | Decreased DDC-induced liver enlargement | Affects hepatocyte cell size, not proliferation; TG2-mediated modulation of hypertrophy | ~78.50% of total transamidating activity |
Inhibition of Pathological Vascular Calcification
This compound has demonstrated a potent inhibitory effect on pathological vascular calcification flybase.orgnih.govguidetoimmunopharmacology.org. Specifically, it has been shown to reverse warfarin-induced arterial calcification in rat models flybase.orgherts.ac.uk. In these studies, daily intraperitoneal administration of this compound at 50 mg/kg body weight almost completely eliminated warfarin-induced mineral deposition in the aorta nih.govguidetoimmunopharmacology.org. This intervention resulted in a significant 96% reduction in the area of aortic sections that stained positively for calcium deposits, decreasing from 18.8% in warfarin-treated animals to 0.8% in animals that received both warfarin (B611796) and this compound treatments nih.govguidetoimmunopharmacology.org.
The mechanism underlying this inhibition involves this compound's ability to inhibit the TG2/β-catenin signaling axis, which is known to be activated in the warfarin-induced osteogenic transformation of vascular smooth muscle cells nih.govguidetoimmunopharmacology.org.
Table 4: Inhibition of Pathological Vascular Calcification by this compound
| Animal Model | Inducer of Calcification | This compound Dose | Effect on Arterial Calcification | Reduction in Calcium Deposits | Mechanism |
| Rat Model | Warfarin | 50 mg/kg daily | Reversal of arterial calcification | 96% reduction in aortic calcium deposits | Inhibition of TG2/β-catenin signaling axis |
Structure Activity Relationships Sar and Analog Development for Research Purposes
Characterization of Key Pharmacophores for TG2 Inhibition
KCC009 functions as an active-site directed, acyl-donor substrate competitive inhibitor of Transglutaminase 2 (TG2). researchgate.netsigmaaldrich.commerckmillipore.com Its inhibitory mechanism involves covalently binding to the active site cysteine residue of TG2, leading to long-lasting inhibition. researchgate.netmerckmillipore.com The core pharmacophore of this compound, and indeed other related inhibitors, is the dihydroisoxazole (B8533529) scaffold. researchgate.netacs.orgbiomedicinej.com This weakly electrophilic glutamine isostere is critical for its inhibitory activity. acs.org
Further structural analysis indicates that the effectiveness of these inhibitors stems from the combination of the 3-halo-4,5-dihydroisoxazol structure with an aromatic side chain and an N-terminal carbamoyl (B1232498) group. biomedicinej.com This molecular architecture allows for the specific interaction with the TG2 active site. This compound demonstrates an inhibitory constant (K_i) of 0.068 mM (68 µM) against TG2. caymanchem.com
Development of this compound Analogs (e.g., ERW1041E) for Specific Research Applications
The initial studies with this compound highlighted its utility as a TG2 inhibitor in various in vitro and in vivo models, demonstrating its ability to disrupt fibronectin assembly and sensitize glioblastomas to chemotherapy. researchgate.netcaymanchem.comnih.gov However, its low aqueous solubility limited its broader utility. researchgate.netresearchgate.net This limitation, coupled with the desire to achieve increased potency and selectivity for TG2 over other transglutaminase isoforms (such as TG1, TG3, and Factor XIIIa), motivated the development of this compound analogs. acs.orgbiomedicinej.comnih.gov
ERW1041E stands out as a prominent analog developed through modifications of this compound. biomedicinej.com It is also a cell-permeable dihydroisoxazole compound that acts as an active-site directed, acyl-donor substrate competitive inhibitor of TG2, binding to the active site cysteine. sigmaaldrich.commerckmillipore.com ERW1041E exhibits a K_i value of 11 µM against TG2, indicating a moderately higher potency compared to this compound. sigmaaldrich.commerckmillipore.comacs.org While ERW1041E shows good selectivity over TG3 and Factor XIIIa, it has an equipotent effect on TG1, similar to this compound. sigmaaldrich.commerckmillipore.comacs.org
ERW1041E has found specific research applications as a tool to study TG2 biology. It has been shown to block 5-biotinylamido pentylamine (5BP)-induced TG2 activation in mouse lung models in a dose-dependent manner and to reduce hypoxia-induced pulmonary hypertension. sigmaaldrich.commerckmillipore.com Furthermore, ERW1041E blocks poly(I:C)-induced TG2 activity in the small intestine without affecting villous atrophy, providing evidence for TG2 inhibition in the mammalian intestine. merckmillipore.comacs.org These studies underscore the utility of ERW1041E in investigating TG2's role in conditions like celiac disease and pulmonary hypertension. acs.orgbiomedicinej.com
The comparative characteristics of this compound and ERW1041E are summarized in the table below:
| Compound | Inhibition Type | TG2 K_i / Potency (approx.) | Selectivity | Specific Research Applications |
| This compound | Irreversible, Dihydroisoxazole-based | 68 µM caymanchem.com | Non-specific (prototypical) acs.orgnih.gov | Disrupts fibronectin assembly; sensitizes glioblastomas to chemotherapy; induces radiosensitization in lung cancer cells; prevents relapse in EAE. researchgate.netcaymanchem.comnih.govnih.govresearchgate.net |
| ERW1041E | Competitive, Dihydroisoxazole-based | 11 µM sigmaaldrich.commerckmillipore.com | Good over TG3, Factor XIIIa; equipotent on TG1 sigmaaldrich.commerckmillipore.comacs.org | Blocks TG2 activation in mouse lung; reduces hypoxia-induced pulmonary hypertension; blocks poly(I:C)-induced TG2 activity in small intestine. sigmaaldrich.commerckmillipore.comacs.org |
Computational Approaches in this compound Derivative Design
Computational drug design (CADD) has emerged as an efficient and powerful strategy in drug discovery and development, complementing traditional experimental approaches. frontiersin.orgresearchgate.net For compounds like this compound and its derivatives, CADD methodologies can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). frontiersin.org
In the context of this compound derivative design, LBDD approaches, such as Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling, can be employed. QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of activity for new, untested derivatives. frontiersin.orgresearchgate.netmpg.de Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for its biological activity, providing a template for designing new compounds with optimal interactions with the TG2 active site. frontiersin.orgmpg.de
SBDD techniques, particularly molecular docking and virtual screening, are also highly relevant. Molecular docking simulates the interaction between a ligand (e.g., a this compound derivative) and its target protein (TG2), predicting the binding mode and affinity. frontiersin.orgmpg.denih.gov Virtual screening can then be used to rapidly evaluate large libraries of potential derivatives, identifying compounds with predicted high binding affinities to TG2. frontiersin.orgresearchgate.netmpg.de These computational methods can significantly reduce the number of compounds that need to be synthesized and experimentally tested, thereby accelerating the lead optimization phase in drug discovery. researchgate.netnfcr.org By integrating these computational tools with experimental structure-activity relationship studies, researchers can rationally design this compound derivatives with enhanced potency, selectivity, and potentially improved physicochemical properties.
Kcc009 As a Biochemical and Cellular Research Tool
Utility in Dissecting TG2 Physiological and Pathological Functions
Transglutaminase 2 (TG2) is a ubiquitous enzyme with diverse functions, including enzymatic activities like protein cross-linking and GTP hydrolysis, as well as non-enzymatic roles as an adhesion or scaffold protein nih.govresearchgate.netethz.ch. Physiologically, TG2 is involved in extracellular matrix (ECM) formation, cell adhesion, wound healing, signal transduction, apoptosis, and the stabilization of skin and hair researchgate.net. It also plays a role in cell proliferation and differentiation nih.gov.
KCC009 has been extensively utilized to elucidate TG2's contributions to these processes. Research has shown that this compound blocks TG2-mediated fibronectin remodeling both in vitro and in vivo nih.govresearchgate.netplos.org. This disruption of fibronectin assembly is crucial, as TG2 is known to co-localize with fibronectin in the ECM and enhance cell adhesion and migration ethz.chresearchgate.netplos.org. By irreversibly binding to the active site Cys277 of TG2, this compound traps the enzyme in an open extended conformation, thereby inactivating it and interfering with its ability to remodel fibronectin ethz.chresearchgate.net.
In the context of pathological functions, TG2 activity is often elevated in various disease states, including certain cancers, fibrosis, and neurodegenerative conditions such as celiac disease, multiple sclerosis, Alzheimer's, and Huntington's disease nih.govresearchgate.netmdpi.com. This compound has been employed to investigate TG2's role in these pathologies. For instance, it has been used to block TG2-mediated adhesion and migration of astrocytes on fibronectin in studies related to multiple sclerosis researchgate.net. Furthermore, this compound treatment has demonstrated disruption of focal adhesion complexes in glioblastoma cells, leading to a loss of cellular motility aacrjournals.org. It has also influenced the maturation and function of dendritic cells by inhibiting TG2 activity, impacting their phenotype and cytokine production nih.gov.
Applications in Investigating Disease Pathogenesis Models
This compound has found significant application in various disease pathogenesis models, primarily due to its ability to inhibit TG2 and consequently modulate cellular processes like ECM remodeling, cell adhesion, and survival pathways.
Glioblastoma: In glioblastoma models, this compound has shown considerable utility as a chemosensitizing agent. Studies have demonstrated that this compound treatment in mice harboring orthotopic glioblastomas (DBT-FG) sensitizes the tumors to N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) chemotherapy nih.govresearchgate.netnih.gov. This sensitization was evidenced by reduced bioluminescence, increased apoptosis, and prolonged survival researchgate.netaacrjournals.orgnih.gov. This compound achieves this by disrupting fibronectin assembly in the ECM and interfering with focal adhesion complexes in glioblastoma cells, which subsequently reduces cell motility and promotes cell death researchgate.netaacrjournals.org. Furthermore, this compound treatment in glioblastoma cells leads to decreased levels of pro-survival proteins, such as phosphorylated Akt, and increased levels of pro-apoptotic proteins like Bim, thereby promoting a proapoptotic profile and enhancing sensitivity to chemotherapy aacrjournals.orgaacrjournals.orgscilit.com.
Lung Adenocarcinoma: this compound has been investigated for its role in radiosensitization in lung adenocarcinoma cells. Research indicates that this compound induces p53-independent radiosensitization in these cells medchemexpress.comglpbio.commedscimonit.com. Specifically, when lung adenocarcinoma cells (H1299/WT-p53 and H1299/M175H-p53) were treated with this compound at a concentration of 3.91 µM, the inhibition rates were observed to be 15.33 ± 1.46% and 14.31 ± 1.90%, respectively medchemexpress.comglpbio.com.
Multiple Sclerosis (MS) / Experimental Autoimmune Encephalomyelitis (EAE): In a rat EAE model of multiple sclerosis, this compound treatment resulted in reduced monocyte infiltration into the central nervous system (CNS) and an ameliorated disease phenotype plos.orgmdpi.com. This suggests a role for TG2 inhibition in modulating immune cell migration in neuroinflammatory conditions. This compound's ability to interfere with fibronectin assembly is hypothesized to contribute to these observed effects plos.org.
Other Cancer Models: this compound has also demonstrated efficacy in other cancer models. In meningiomas, where elevated TG2 activity is observed, this compound dramatically sensitized meningioma cells to both radiation and BCNU chemotherapy google.com. Similarly, B16 mouse melanoma cells showed sensitivity to this compound treatment, both as a single agent and in combination with BCNU google.com.
The following table summarizes key research findings on this compound's applications in disease models:
| Disease Model / Cell Type | This compound Effect | Key Findings | Reference |
| Glioblastoma (Orthotopic mouse model, U87/U138 cells) | Chemosensitization, Reduced Cell Motility, Apoptosis Induction | Sensitizes tumors to BCNU chemotherapy; reduces bioluminescence, increases apoptosis, prolongs survival. Disrupts fibronectin assembly and focal adhesion complexes. Decreases phosphorylated Akt, increases Bim. | nih.govaacrjournals.orgresearchgate.netaacrjournals.orgnih.govscilit.com |
| Lung Adenocarcinoma (H1299/WT-p53, H1299/M175H-p53 cells) | Radiosensitization (p53-independent) | Inhibition rates of 15.33±1.46% and 14.31±1.90% at 3.91 µM. | medchemexpress.comglpbio.commedscimonit.com |
| Multiple Sclerosis (Rat EAE model) | Reduced Monocyte Infiltration, Ameliorated Phenotype | Reduced monocyte infiltration into CNS; blocked TG2-mediated adhesion/migration of astrocytes on fibronectin. | researchgate.netplos.orgmdpi.com |
| Meningiomas (IOMM-Lee cells) | Chemosensitization, Radiosensitization | Dramatically sensitized cells to radiation and BCNU. | google.com |
| Melanoma (B16 mouse cells) | Chemosensitization | Sensitive to this compound alone and in combination with BCNU. | google.com |
Benchmarking Agent for Novel TG2 Inhibitor Discovery
This compound holds a significant position as a benchmarking agent in the discovery and development of novel TG2 inhibitors. It is recognized as a "prototypical nonspecific inhibitor" within the class of dihydroisoxazole-based irreversible inhibitors, a series extensively synthesized by the Khosla group nih.govacs.org.
Its widespread utility as a research tool to study the physiological roles of TG2 and its involvement in the pathogenesis of various human diseases has established this compound as a reference compound acs.org. The demonstrated tolerability of this compound in animal studies has further motivated the development of more medicinally useful lead compounds acs.org. Researchers often compare the potency, selectivity, and pharmacokinetic profiles of newly synthesized TG2 inhibitors against this compound. For instance, while compounds like ERW1041E have shown moderately higher potency against human TG2, this compound's excellent tolerability has made it a valuable standard for comparison acs.org. Some newer compounds are even designed to exhibit TG2 inhibitory activity comparable to that of this compound stanford.edu.
This compound's mechanism of irreversibly binding to the active site Cys277 of TG2 and trapping it in an open conformation provides a well-defined target for understanding the structural basis of TG2 inhibition, which is critical for designing next-generation inhibitors ethz.chresearchgate.net. The insights gained from this compound's interactions with TG2 contribute to the ongoing efforts to develop more potent, selective, and clinically viable TG2 modulators.
Q & A
Q. What experimental models are optimal for studying KCC009’s radiosensitizing effects in lung cancer?
Use in vitro clonogenic survival assays with human lung adenocarcinoma cell lines (e.g., H1299/WT-p53 and H1299/M175H-p53) to quantify radiation dose-response relationships. Apply radiation doses ranging from 0–10 Gy and calculate parameters like SF2 (surviving fraction at 2 Gy), D0 (mean lethal dose), and Dq (quasi-threshold dose) using the multi-target click model . For in vivo studies, consider xenograft models with tumor volume measurements post-irradiation and this compound administration.
Q. How does this compound induce p53-independent apoptosis in irradiated cells?
this compound enhances mitochondrial cytochrome C (Cyt-C) release into the cytoplasm, triggering caspase-3 activation. This mechanism is independent of p53 status, as shown by ELISA Cyt-C levels increased from 43.9±3.4 nM to 78.4±7.3 nM in H1299/WT-p53 and from 38.1±1.9 nM to 71.8±4.3 nM in H1299/M175H-p53 cells after combined this compound+IR treatment . Pair this with flow cytometry to quantify apoptosis rates (e.g., Annexin V/PI staining) .
Q. What biomarkers are critical for assessing this compound’s impact on cell cycle regulation?
Monitor p21, Cyclin B1, and Cyclin D1 via Western blot or immunofluorescence. This compound downregulates Cyclin B1 (essential for G2/M progression) and upregulates p21, inducing G0/G1 or G2/M arrest depending on p53 status. For example, in H1299/M175H-p53 cells, this compound+IR increased G2/M arrest from 13.1% to 25.0% .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s differential effects on p53 wild-type vs. mutant cells?
While this compound’s anti-proliferative effects (MTT assay) show no significant difference between p53 WT and mutant cells (p>0.05) , its cell cycle effects are p53-dependent. To reconcile this, conduct transcriptomic profiling (RNA-seq) to identify p53-independent pathways (e.g., transglutaminase 2 (TG2) inhibition) and validate via TG2 activity assays .
Q. What statistical approaches are recommended for analyzing this compound’s radiosensitization efficacy?
Use the linear-quadratic (LQ) model to calculate survival fractions and SER (sensitization enhancement ratio). For example, this compound achieved SER values of 1.55 (H1299/WT-p53) and 1.65 (H1299/M175H-p53), indicating significant radiosensitization . Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups and ensure reproducibility via triplicate experiments .
Q. How should researchers design experiments to study this compound’s synergy with other DNA repair inhibitors?
Combine this compound with PARP inhibitors (e.g., Olaparib) or ATM/ATR inhibitors and measure synergistic effects via Chou-Talalay combination index (CI). Use comet assays to quantify DNA damage retention and γ-H2AX foci formation as markers of unrepaired double-strand breaks .
Methodological Guidance
Q. What protocols ensure reliable measurement of TG2 inhibition by this compound?
Pre-treat cells with 3.91 µM this compound for 24 hours before irradiation. Quantify TG2 expression via Western blot (Figure 5 in ) and correlate with functional assays (e.g., transglutaminase activity using putrescine incorporation assays) .
Q. How can researchers optimize dose-ranging studies for this compound in combination therapies?
Conduct dose-matrix experiments (e.g., 0–10 µM this compound + 0–8 Gy IR) and generate isobolograms to identify additive/synergistic zones. Use CompuSyn software for dose-effect analysis and prioritize concentrations yielding SER >1.5 .
Data Interpretation & Reporting
Q. How should conflicting results on Cyt-C localization be addressed?
this compound+IR reduced mitochondrial Cyt-C in H1299/M175H-p53 cells (63.3±3.3 nM to 17.4±1.0 nM) but increased cytoplasmic levels. Use subcellular fractionation followed by ELISA to confirm compartment-specific changes and cross-validate with confocal microscopy .
Q. What metadata is essential for replicating this compound studies?
Report cell line authentication (e.g., STR profiling), radiation source specifications (e.g., X-ray energy, dose rate), and this compound batch purity (HPLC ≥95%). Adhere to the ARRIVE guidelines for preclinical studies and deposit raw data in repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
